An In-depth Technical Guide to the Chemical Properties of 1-(3-Bromophenyl)prop-2-yn-1-amine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 1-(3-Bromophenyl)prop-2-yn-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride. As a member of the propargylamine class of compounds, this molecule holds significant potential in medicinal chemistry and materials science. This document collates available data on its structure, physicochemical properties, synthesis, reactivity, and potential applications. Due to the limited availability of specific experimental data for this particular compound, this guide also extrapolates expected properties based on the well-established chemistry of related propargylamines and bromophenyl derivatives. This guide is intended to serve as a valuable resource for researchers and developers working with this and similar molecules, providing a foundation for further investigation and application.
Introduction
Propargylamines are a versatile class of organic compounds characterized by an amino group attached to a propargyl moiety (a prop-2-yn-1-yl group). Their unique structural feature, the presence of a reactive terminal alkyne in proximity to a nitrogen atom, imparts a rich and diverse reactivity profile. This has led to their extensive use as building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules.[1][2] Several propargylamine derivatives have found clinical applications, most notably as inhibitors of monoamine oxidase (MAO) for the treatment of neurodegenerative diseases.[3][4]
The subject of this guide, 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride, incorporates a brominated phenyl ring, a feature known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The bromine atom can influence lipophilicity, metabolic stability, and binding interactions with biological targets. This guide aims to provide a detailed analysis of the chemical properties of this specific molecule, offering insights into its potential for further development.
Chemical and Physical Properties
While specific experimental data for 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride is not extensively available in the public domain, we can infer many of its properties from data on the free base and related compounds.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source/Comment |
| Chemical Formula | C₉H₈BrN | C₉H₉BrClN | Calculated |
| Molecular Weight | 210.07 g/mol | 246.53 g/mol | Calculated |
| CAS Number | 1420792-57-9 | Not available | [5] |
| Appearance | Likely a solid | Expected to be a white to off-white crystalline solid | Based on similar compounds[6][7] |
| Melting Point | Not available | Expected to be in the range of 170-190 °C | Based on propargylamine hydrochloride (179-182 °C)[6][7] |
| Solubility | Not available | Expected to be soluble in water and polar organic solvents like methanol and ethanol.[6][7][8] | The hydrochloride salt form increases aqueous solubility. |
| pKa | Not available | Estimated to be around 8-9 for the protonated amine. | Based on typical pKa values for primary amines.[9] |
Spectroscopic Properties (Predicted)
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¹H NMR:
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Aromatic protons on the 3-bromophenyl ring would appear in the aromatic region (δ 7.0-8.0 ppm).
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The methine proton (CH-NH₂) would likely be a singlet or a multiplet depending on coupling with the amine protons and the acetylenic proton.
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The methylene protons of the propargyl group would appear as a doublet.
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The acetylenic proton (C≡C-H) would be a triplet.
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The amine protons (-NH₃⁺) would likely appear as a broad singlet.
-
-
¹³C NMR:
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Signals for the carbons of the 3-bromophenyl ring would be observed in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine showing a characteristic shift.
-
The two sp-hybridized carbons of the alkyne would have distinct chemical shifts.
-
The methine carbon and the methylene carbon would also be present.
-
-
FT-IR:
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A characteristic sharp peak for the terminal alkyne C-H stretch around 3300 cm⁻¹.
-
A weak C≡C stretch around 2100-2200 cm⁻¹.
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N-H stretching bands for the ammonium salt in the region of 3000-3200 cm⁻¹.
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C-N stretching vibrations.
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Aromatic C-H and C=C stretching bands.
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A C-Br stretching vibration in the fingerprint region.
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-
Mass Spectrometry:
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The mass spectrum of the free base would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
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Fragmentation would likely involve the loss of the amino group, the propargyl group, and cleavage of the bond between the phenyl ring and the amine-containing side chain.
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Synthesis and Reactivity
Synthetic Approaches
Propargylamines are commonly synthesized through several established methods. The most prevalent is the A³ coupling (Aldehyde-Alkyne-Amine) reaction, which is a one-pot, three-component condensation. For 1-(3-Bromophenyl)prop-2-yn-1-amine, this would involve the reaction of 3-bromobenzaldehyde, an amine source (such as ammonia or a protected amine), and a terminal alkyne.
Experimental Protocol: A³ Coupling for Propargylamine Synthesis (General)
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Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 eq.), the amine (1.2 eq.), and the terminal alkyne (1.5 eq.) in a suitable solvent (e.g., toluene, DMF, or solvent-free).
-
Catalyst Addition: Introduce a catalyst, typically a copper(I) salt (e.g., CuI, CuBr, CuCl) or other transition metal catalysts.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to elevated temperatures) for a designated period (typically a few hours to 24 hours).
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).
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Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
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Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble with dry HCl gas or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Caption: General workflow for the synthesis of 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride via A³ coupling.
Reactivity
The reactivity of 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride is governed by the functional groups present: the primary amine, the terminal alkyne, and the bromophenyl ring.
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Amine Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. The hydrochloride salt protects the amine from some of these reactions, and the free base can be generated by treatment with a mild base.
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Alkyne Group: The terminal alkyne is a versatile functional group that can participate in:
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Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
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Sonogashira Coupling: The C-H bond of the terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium and copper catalyst.
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Mannich-type Reactions: The acidic proton of the alkyne can be removed to form an acetylide, which can then act as a nucleophile.
-
Cyclization Reactions: The alkyne can participate in various intramolecular and intermolecular cyclization reactions to form heterocyclic compounds.[10]
-
-
Bromophenyl Group: The bromine atom on the phenyl ring can be substituted via nucleophilic aromatic substitution under certain conditions or can participate in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for further diversification of the molecule.
Potential Applications
While specific applications for 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride have not been extensively reported, its structural motifs suggest potential in several areas of research and development.
Medicinal Chemistry
The propargylamine scaffold is a well-known pharmacophore, particularly for its ability to act as a monoamine oxidase (MAO) inhibitor.[3][4] The presence of the bromophenyl group could enhance its potency or selectivity for MAO-A or MAO-B. Furthermore, propargylamines have been investigated for their potential as anticancer agents.[1] The bromophenyl moiety is also a common feature in a variety of biologically active compounds, and its inclusion may lead to novel therapeutic agents.[11][12][13][14]
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